molecular formula C13H22N2O3 B15111389 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 401581-26-8

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B15111389
CAS No.: 401581-26-8
M. Wt: 254.33 g/mol
InChI Key: SSKQZRIWUQIBKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with cyclohexyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: Lacks the cyclohexylamino carbonyl group, making it less complex and potentially less versatile in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts .

Properties

CAS No.

401581-26-8

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

1-(cyclohexylcarbamoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H22N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,18)(H,16,17)

InChI Key

SSKQZRIWUQIBKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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